molecular formula C7H11ClN2O B2868320 3-(Methylaminomethyl)-1H-pyridin-2-one;hydrochloride CAS No. 2567504-53-2

3-(Methylaminomethyl)-1H-pyridin-2-one;hydrochloride

Cat. No.: B2868320
CAS No.: 2567504-53-2
M. Wt: 174.63
InChI Key: OCPJIGHBNPNHPK-UHFFFAOYSA-N
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Description

3-(Methylaminomethyl)-1H-pyridin-2-one hydrochloride is a pyridinone derivative featuring a methylaminomethyl (-CH2-NH-CH3) substituent at the 3-position of the pyridin-2-one core, combined with a hydrochloride salt. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical formulations.

Properties

IUPAC Name

3-(methylaminomethyl)-1H-pyridin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c1-8-5-6-3-2-4-9-7(6)10;/h2-4,8H,5H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPJIGHBNPNHPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CNC1=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylaminomethyl)-1H-pyridin-2-one;hydrochloride typically involves the reaction of 2-pyridone with formaldehyde and methylamine. The reaction is carried out under acidic conditions to facilitate the formation of the hydrochloride salt. The general reaction scheme is as follows:

    Starting Materials: 2-pyridone, formaldehyde, methylamine.

    Reaction Conditions: Acidic medium, typically hydrochloric acid.

    Procedure: The 2-pyridone is reacted with formaldehyde and methylamine in the presence of hydrochloric acid. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

    Isolation: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous stirring to ensure uniform mixing of the reactants. The product is then isolated using industrial filtration and purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Methylaminomethyl)-1H-pyridin-2-one;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methylamino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the pyridinone ring.

    Reduction: Alcohol derivatives of the pyridinone.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(Methylaminomethyl)-1H-pyridin-2-one;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Methylaminomethyl)-1H-pyridin-2-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(Methylaminomethyl)-1H-pyridin-2-one hydrochloride with key pyridinone derivatives and related hydrochlorides from the evidence:

Compound Substituents Physical State Melting Point Spectral Data (IR/NMR) Applications References
3-(Methylaminomethyl)-1H-pyridin-2-one hydrochloride 3-(CH2-NH-CH3), HCl salt Hypothetical: Crystalline N/A Expected IR: ~3450 cm⁻¹ (N-H), ~1650 cm⁻¹ (C=O) Potential kinase inhibition, analgesics Inferred
Chiral 1H-pyridin-2-one (Compound 8) Chiral substituent, HCl salt Crystalline 144°C IR: 3450-3400 cm⁻¹ (N-H); NMR: δ 7.2–7.8 (aromatic) Chiral synthesis intermediates
1-Ethyl-2-methyl-3-hydroxy-pyridin-4-one (Compound 4b) 1-ethyl, 2-methyl, 3-hydroxy Not specified N/A Not provided Metal chelation, antimicrobial
3-Amino-5-methylpyridin-2-ol hydrochloride 3-amino, 5-methyl, HCl salt Solid N/A IR: N-H stretches; NMR: δ 2.1 (CH3), δ 6.5–7.0 (pyridine) Pharmaceutical intermediates
Phenylephrine Hydrochloride Benzylic methylaminomethyl, HCl salt Crystalline 140–145°C IR: 3400 cm⁻¹ (O-H), 1600 cm⁻¹ (aromatic C=C) Vasoconstrictor, decongestant
1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-formamidine hydrochloride Pyrazolo-pyridine core, HCl salt Crystalline N/A NMR: δ 5.2 (CH2), δ 7.3–8.1 (aromatic) Antithrombotic agent (Riociguat intermediate)

Key Observations:

Structural Variations: The methylaminomethyl group in the target compound introduces a basic amine, likely enhancing water solubility via protonation in acidic conditions. This contrasts with non-ionic substituents (e.g., methyl or ethyl groups in and ) . Phenylephrine hydrochloride () shares a benzylic methylaminomethyl group but lacks the pyridinone core, highlighting the pharmacological importance of the amine moiety in bioavailability .

Physical Properties: Crystalline hydrochlorides (e.g., Compound 8 in ) typically exhibit higher melting points (>140°C) compared to oil-like pyridinones, suggesting improved stability for pharmaceutical use . The absence of melting point data for the target compound necessitates extrapolation from analogs like Phenylephrine HCl (144°C) .

Spectral Characteristics: IR spectra of pyridinones commonly show C=O stretches near 1650 cm⁻¹ and N-H stretches at 3400–3450 cm⁻¹ . The methylaminomethyl group would introduce additional C-N and N-H vibrations. NMR signals for the methylaminomethyl group are expected near δ 2.5–3.0 (CH3) and δ 3.5–4.0 (CH2-NH) .

Synthetic Routes: Pyridinone derivatives are often synthesized via cyclization of keto-amines or Pd-catalyzed cross-coupling (e.g., Suzuki reactions in ) . Hydrochloride salts are typically formed by treating free bases with HCl gas or aqueous HCl, as seen in Riociguat intermediate synthesis () .

Biological Activity

3-(Methylaminomethyl)-1H-pyridin-2-one;hydrochloride (CAS No. 2567504-53-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H10ClN3O
  • Molecular Weight : 175.63 g/mol
  • IUPAC Name : 3-(Methylaminomethyl)-1H-pyridin-2-one hydrochloride

Biological Activity

The biological activity of this compound has been explored in various studies, focusing primarily on its effects on cellular processes and potential therapeutic applications.

Antitumor Activity

Recent studies have indicated that derivatives of pyridin-2-one compounds exhibit significant antitumor activity. For instance, compounds structurally related to 3-(Methylaminomethyl)-1H-pyridin-2-one have shown efficacy against various cancer cell lines, including breast and colon cancers. A notable study demonstrated that similar pyridine derivatives inhibited cell proliferation in a dose-dependent manner, with IC50 values reported in the nanomolar range .

The mechanism by which 3-(Methylaminomethyl)-1H-pyridin-2-one exerts its biological effects appears to involve modulation of key signaling pathways associated with cell growth and apoptosis. Specifically, it has been suggested that these compounds may interact with the mGluR5 receptor, a target implicated in cancer progression and neurodegenerative diseases .

Case Studies

  • In Vitro Studies :
    • A study conducted on HCT116 colon adenocarcinoma cells showed that treatment with related pyridine derivatives resulted in a significant reduction in cell viability, highlighting their potential as anticancer agents .
    • Another investigation into the effects of these compounds on MDA-MB-231 breast cancer cells revealed a 55% reduction in cell viability after treatment with a structurally similar compound at a concentration of 10 µM over three days .
  • In Vivo Studies :
    • Animal model studies have further corroborated the in vitro findings. In xenograft models using MDA-MB-231 cells, administration of related pyridine derivatives led to significant tumor growth inhibition, demonstrating their potential therapeutic benefits .

Data Table: Summary of Biological Activities

Activity TypeCell Line/ModelConcentration (µM)Effect Observed
Antitumor ActivityHCT116 (Colon Cancer)0.1 - 5Dose-dependent inhibition
Antitumor ActivityMDA-MB-231 (Breast Cancer)1055% reduction in cell viability
Mechanism InvestigationmGluR5 ReceptorN/APotential modulation of signaling

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